REACTION_SMILES
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[CH3:1][C:2]([O:3][C:5](=[O:6])[CH3:7])=[O:4].[NH2:8][c:9]1[cH:10][c:11]2[c:15]([cH:16][cH:17]1)[CH2:14][CH2:13][CH2:12]2.[O:18]1[CH2:19][CH2:20][O:21][CH2:22][CH2:23]1.[OH2:24]>>[C:5](=[O:6])([CH3:7])[NH:8][c:9]1[cH:10][c:11]2[c:15]([cH:16][cH:17]1)[CH2:14][CH2:13][CH2:12]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc2c(c1)CCC2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CC(=O)Nc1ccc2c(c1)CCC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |